8,9-dichloro-2,4-difluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one
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Overview
Description
8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE typically involves multiple steps, including halogenation, amination, and cyclization reactions. The specific conditions for these reactions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and morpholine groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Benzimidazoles: Similar in structure, these compounds are known for their biological activity and use in pharmaceuticals.
Uniqueness
What sets 8,9-DICHLORO-2,4-DIFLUORO-1,3-BIS[(3-MORPHOLINOPROPYL)AMINO]-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE apart is its combination of multiple halogen atoms and morpholine groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C28H32Cl2F2N6O3S |
---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
8,9-dichloro-2,4-difluoro-1,3-bis(3-morpholin-4-ylpropylamino)benzimidazolo[2,1-b][1,3]benzothiazin-12-one |
InChI |
InChI=1S/C28H32Cl2F2N6O3S/c29-17-15-19-20(16-18(17)30)38-27(39)21-24(33-3-1-5-36-7-11-40-12-8-36)22(31)25(23(32)26(21)42-28(38)35-19)34-4-2-6-37-9-13-41-14-10-37/h15-16,33-34H,1-14H2 |
InChI Key |
PFSXAEHKBWUZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=C(C(=C2F)NCCCN4CCOCC4)F)SC5=NC6=CC(=C(C=C6N5C3=O)Cl)Cl |
Origin of Product |
United States |
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